molecular formula C6H9N5O B13303246 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13303246
M. Wt: 167.17 g/mol
InChI Key: HCNNYDVZJSVPSE-UHFFFAOYSA-N
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Description

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: These compounds share the azetidine ring and have similar chemical properties.

    Triazole derivatives: These compounds share the triazole ring and have similar biological activities.

Uniqueness

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the azetidine and triazole rings in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxamide

InChI

InChI=1S/C6H9N5O/c7-6(12)5-3-11(10-9-5)4-1-8-2-4/h3-4,8H,1-2H2,(H2,7,12)

InChI Key

HCNNYDVZJSVPSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

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